molecular formula C19H26N2O2 B1608794 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile CAS No. 213749-91-8

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile

Cat. No.: B1608794
CAS No.: 213749-91-8
M. Wt: 314.4 g/mol
InChI Key: YGAQISIJKKIHRN-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile is an organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile typically involves several steps. One common method includes the reaction of 2-ethylhexanol with methoxybenzene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .

Chemical Reactions Analysis

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex moleculesIn the industry, it is used in the production of advanced materials and as a component in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile can be compared with other similar compounds such as poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene) and other derivatives of phenylenevinylene. These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for use in diverse scientific fields .

Properties

IUPAC Name

2-[4-(cyanomethyl)-2-(2-ethylhexoxy)-5-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-6-7-15(5-2)14-23-19-13-16(8-10-20)18(22-3)12-17(19)9-11-21/h12-13,15H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAQISIJKKIHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CC#N)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399470
Record name 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213749-91-8
Record name 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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